Coumestrol

Overview

Description

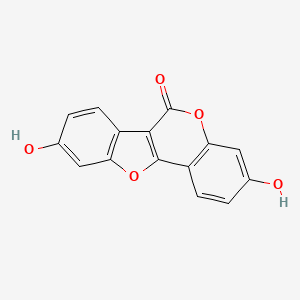

Coumestrol is a natural organic compound in the class of phytochemicals known as coumestans . It was first identified as a compound with estrogenic properties by E. M. Bickoff in ladino clover and alfalfa in 1957 . It has garnered research interest because of its estrogenic activity and prevalence in some foods, including soybeans, brussels sprouts, spinach, and a variety of legumes .

Synthesis Analysis

Coumestrol derivatives are unique compounds, which function as phytoalexins; they are derived from soybean roots, following abiotic and biotic stresses . In the presence of constant light, as well as under treatment with methyl jasmonate, the Coumestrol monoglucoside (coumestrin; CMSN) and malonyl CMSN (M-CMSN) contents of the adventitious root culture increased drastically .

Molecular Structure Analysis

The computational investigation of the structural analysis of Coumestrol was done using M06 as level of theory and 6–31++G (d, p) as basis set in Gaussian 09 software package . The work clearly explains the molecular structure, spectral characterizations, and frontier molecular orbital analysis .

Chemical Reactions Analysis

As a phytoalexin, Coumestrol forms a defense system that enables plants to maintain their viability . The synthesis of Coumestrol derivatives from the seedling, plant, and adventitious root of Glycine max were investigated under artificial light, as well as via a chemical elicitor treatment .

Physical And Chemical Properties Analysis

Coumestrol has a chemical formula of C15H8O5 and a molar mass of 268.224 g·mol −1 . It has a melting point of 385 °C (725 °F; 658 K) and decomposes .

Scientific Research Applications

1. Role in Soybean Leaf Senescence

- Summary of Application: Coumestrol is a natural organic compound synthesized in soy leaves and functions as a phytoalexin . This study investigates the correlation between coumestrol, senescence, and the effect of phytohormones on the coumestrol levels in soybean leaves .

- Methods of Application: The study involved high-performance liquid chromatography and 2-D gel electrophoresis to analyze the biochemical composition of soybean leaves at various young and mature growth stages . MALDI-TOF-MS analysis was used to identify two proteins only in mature leaves, which are key components of the coumestrol biosynthetic pathway .

- Results or Outcomes: The study found that senescence in soybean is linked to the accumulation of coumestrol . Following the external application of coumestrol, the detached young leaves turned yellow and showed an interesting development of roots at the base of the midrib .

2. Protective Effects on Metabolic Dysfunction

- Summary of Application: Coumestrol, a phytoestrogen compound found in various plants, has been shown to act as a potent estrogen receptor (ER) agonist . This study investigated the effects of coumestrol on metabolic dysfunction in ovariectomized (OVX) mice fed a high-fat diet .

- Methods of Application: Coumestrol was administered daily at a dose of 5 mg/kg for 10 weeks . The metabolic effects of coumestrol were evaluated following co-treatment with an ERβ-selective antagonist but not with an ERα-selective antagonist .

- Results or Outcomes: Coumestrol treatment through the subcutaneous route stimulated uterine growth in OVX mice at a level lower than that of E2 . E2 and coumestrol prevented body fat accumulation, adipocyte hypertrophy, and hepatic steatosis, and enhanced voluntary physical activity .

3. Mass Biosynthesis of Coumestrol Derivatives

- Summary of Application: Coumestrol derivatives are unique compounds that function as phytoalexins and are derived from soybean roots following abiotic and biotic stresses . This study investigates the mass biosynthesis of coumestrol derivatives via soybean adventitious root cultivation in bioreactors .

- Methods of Application: The study involved the cultivation of soybean adventitious roots under artificial light and treatment with a chemical elicitor . The contents of coumestrol monoglucoside (coumestrin; CMSN) and malonyl CMSN (M-CMSN) were analyzed .

- Results or Outcomes: The study found that the AR culture achieved superior synthesis of CMSN and M-CMSN within a relatively short cultivation period in laboratory-scale (3 L) and pilot-scale (1,000 L) bioreactors .

4. Coumestrol in Cancer Cell Proliferation

- Summary of Application: Haspin kinase directly phosphorylates histone H3 at the Thr-3 site during mitosis and has been regarded as a functional target for anti-cancer drugs . This study investigates the role of coumestrol in suppressing cancer cell proliferation .

- Methods of Application: The study involved the application of coumestrol to cancer cells and the subsequent analysis of cell proliferation .

- Results or Outcomes: The study found that coumestrol can suppress cancer cell proliferation .

5. Influence of Coumestrol on Biomolecules

- Summary of Application: This study investigates the influence of coumestrol on biomolecules .

- Methods of Application: The study involved the application of different concentrations of coumestrol to biomolecules and the subsequent analysis of their effects .

- Results or Outcomes: The study found that coumestrol can influence the behavior of biomolecules .

6. Coumestrol in Alzheimer’s Disease

- Summary of Application: Alzheimer’s disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. Coumestrol, a phytoestrogen found in various plants, has been shown to have neuroprotective effects and may have potential therapeutic benefits in AD .

- Methods of Application: The study involved the administration of coumestrol to a mouse model of AD and subsequent analysis of cognitive function and neuropathology .

- Results or Outcomes: The study found that coumestrol treatment improved cognitive function and reduced amyloid-beta plaque deposition in the brains of AD mice .

7. Coumestrol as an Antioxidant

- Summary of Application: Oxidative stress is implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Coumestrol, a phytoestrogen, has been shown to have potent antioxidant properties and may help protect against oxidative stress-induced damage .

- Methods of Application: The study involved the application of coumestrol to cells under oxidative stress and subsequent analysis of cell viability and oxidative damage .

- Results or Outcomes: The study found that coumestrol treatment increased cell viability and reduced oxidative damage in cells under oxidative stress .

properties

IUPAC Name |

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIALNLLNHEQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022399 | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Coumestrol | |

CAS RN |

479-13-0 | |

| Record name | Coumestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COUMESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7NW98OB34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

385 °C | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

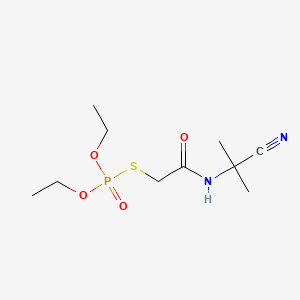

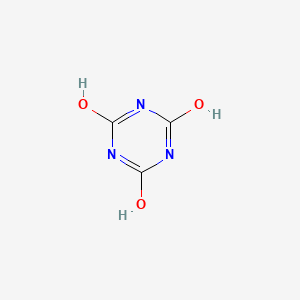

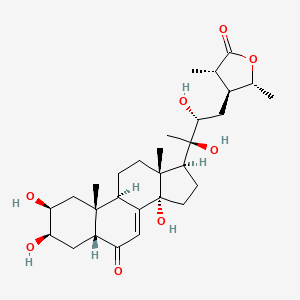

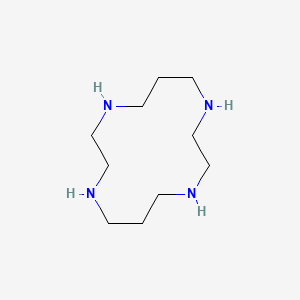

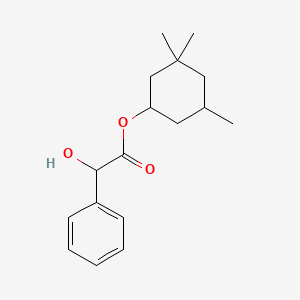

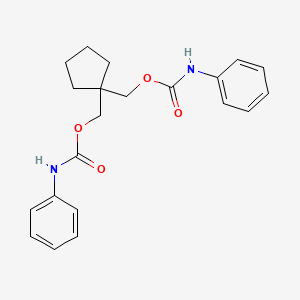

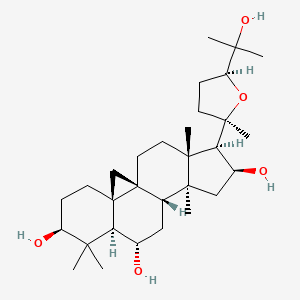

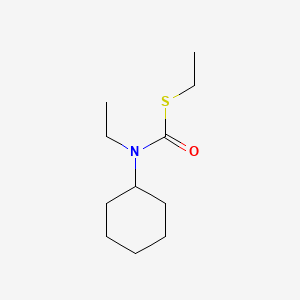

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-](/img/structure/B1669380.png)